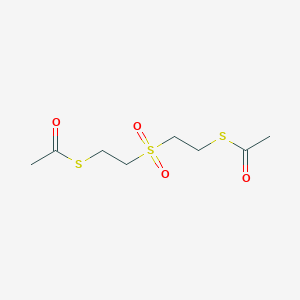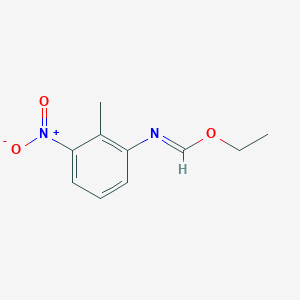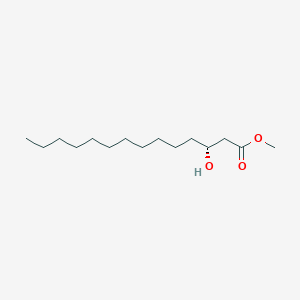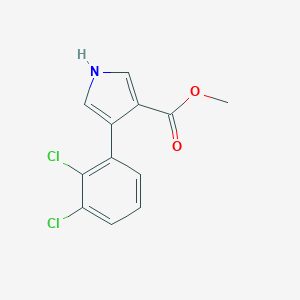![molecular formula C35H36O5 B016886 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol CAS No. 1219194-46-3](/img/structure/B16886.png)
4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol
Übersicht
Beschreibung
The compound belongs to a class of organic molecules characterized by multiple benzyloxy substituents and a cyclohexene core. This molecular architecture is notable for its potential utility in synthetic chemistry and materials science, serving as building blocks for more complex molecular assemblies.
Synthesis Analysis
Research on related compounds has demonstrated versatile synthetic routes, including palladium-catalyzed alkynylations and cobalt-catalyzed cycloadditions, which could be adapted for the synthesis of "4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol" (Diercks & Vollhardt, 1986).
Molecular Structure Analysis
Structural analyses of related compounds have been conducted using X-ray diffraction, revealing key features such as conformational preferences and intramolecular interactions. These studies highlight the importance of the cyclohexene ring's conformation and the role of substituents in influencing molecular geometry (Sathya et al., 2015).
Chemical Reactions and Properties
The reactivity of similar compounds often involves cycloaddition reactions, rearrangements, and transformations enabled by the cyclohexene core and the benzyloxy groups. These reactions can lead to a variety of products with different structural motifs and functionalities (Frey, 1992).
Wissenschaftliche Forschungsanwendungen
Benzyl Ether Synthesis : A study by Yamada, Fujita, and Kunishima (2012) in "Organic Letters" highlighted the use of a novel acid-catalyzed O-benzylating reagent, TriBOT, with high atom economy, for efficient benzyl ether synthesis in various functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).
Lyotropic Columnar Phases and Supramolecular Organogels : Research by Beginn, Zipp, and Möller (2000) in "Chemistry: A European Journal" found that tris-methacrylated 3,4,5-tris[(alkoxy)benzyloxy]benzoate derivatives show hexagonal columnar disordered structure and form lyotropic columnar phases in concentrated methacrylate solvents, leading to the formation of supramolecular organogels at low solute contents (Beginn, Zipp, & Möller, 2000).
Synthesis in Leukotriene Research : Hayes and Wallace (1990) in "Tetrahedron Letters" demonstrated that Methyl 5S-(benzoyloxy)-6-oxohexanoate 2, a key intermediate in leukotriene synthesis, can be easily synthesized from 2-cyclohexen-1-one using a specific synthesis method (Hayes & Wallace, 1990).
Enantiomerically Pure Synthesis : A study by Watanabe et al. (2002) in the "Journal of The Chemical Society-Perkin Transactions 1" demonstrated the asymmetric synthesis of C2-symmetric 5,6-bis(benzyloxy)cyclohexa-1,3-diene and a tricarbonyliron complex in enantiomerically pure form (Watanabe et al., 2002).
Antimicrobial and Phytotoxic Activity : A study by Shiono et al. (2005) in "Bioscience, Biotechnology, and Biochemistry" found that cyclohexenone derivatives produced by an endophytic fungus in unpolished rice show antimicrobial properties and phytotoxic activity against lettuce (Shiono et al., 2005).
Anti-tubercular Scaffold Synthesis : Nimbalkar et al. (2018) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" conducted an ultrasound-assisted synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as a challenging anti-tubercular scaffold, showing promising results in anti-tubercular activity (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
4,5,6-tris(phenylmethoxy)-1-(phenylmethoxymethyl)cyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36O5/c36-35(27-37-23-28-13-5-1-6-14-28)22-21-32(38-24-29-15-7-2-8-16-29)33(39-25-30-17-9-3-10-18-30)34(35)40-26-31-19-11-4-12-20-31/h1-22,32-34,36H,23-27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFJZDWENNMPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2(C=CC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560883 | |
| Record name | 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol | |
CAS RN |
1219194-46-3 | |
| Record name | 4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















